molecular formula C11H15ClFNO2 B14030610 Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

Cat. No.: B14030610
M. Wt: 247.69 g/mol
InChI Key: YIGQQBLHNUXVRG-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a chemical compound with a complex structure. It contains 29 bonds, including 15 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) . This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general process involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .

Chemical Reactions Analysis

Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties. Industrially, it can be used in the production of various chemical products due to its unique structural features .

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar compounds to methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride include other amino acid derivatives and fluorinated aromatic compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

YIGQQBLHNUXVRG-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)OC)N)F.Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl

Origin of Product

United States

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